molecular formula C19H15N3O B15358203 6-Imidazol-1-yl-2-(2-methoxyphenyl)quinoline

6-Imidazol-1-yl-2-(2-methoxyphenyl)quinoline

Cat. No.: B15358203
M. Wt: 301.3 g/mol
InChI Key: MWWIMDAJRUEGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Imidazol-1-yl-2-(2-methoxyphenyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with an imidazole ring at position 6 and a 2-methoxyphenyl group at position 2. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and fluorescence properties . The imidazole moiety enhances bioactivity through hydrogen bonding and metal coordination, while the methoxyphenyl group contributes to electronic effects and solubility .

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

6-imidazol-1-yl-2-(2-methoxyphenyl)quinoline

InChI

InChI=1S/C19H15N3O/c1-23-19-5-3-2-4-16(19)18-8-6-14-12-15(7-9-17(14)21-18)22-11-10-20-13-22/h2-13H,1H3

InChI Key

MWWIMDAJRUEGIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound A : 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
  • Structural Differences :
    • Imidazole substituent: Benzo[d]imidazol-2-yl at position 2 (vs. imidazol-1-yl at position 6 in the target compound).
    • Additional methyl groups: At position 6 and on the benzimidazole nitrogen.
  • Synthesis: Prepared via Suzuki-Miyaura coupling and sequential aldehyde-amine condensations (yields: 40–65%) . Crystallography reveals π-π stacking between quinoline and benzimidazole rings (slippage: 1.6–1.7 Å) .
Compound B : 2-(2-Methoxyphenyl)quinoline (CAS: N/A)
  • Structural Differences : Lacks the imidazole substituent.
  • Synthesis: Derived from 2-aminobenzylic alcohol and 2'-methoxyacetophenone via acid-catalyzed cyclization .
  • Key Distinction : Absence of the imidazole ring diminishes metal-binding capacity and bioactivity, highlighting the critical role of the imidazole in the target compound .

Optical and Electronic Properties

Property 6-Imidazol-1-yl-2-(2-methoxyphenyl)quinoline Compound A Compound B
Fluorescence Expected strong emission due to extended π-system Moderate (λem: 450 nm) Weak (λem: 380 nm)
π-π Interactions Likely enhanced by methoxyphenyl and imidazole Observed (Cg–Cg: 3.82 Å) Minimal
Solubility Moderate in polar solvents (methoxy group) Low (methyl groups reduce polarity) High (no imidazole)
  • Analysis : The target compound’s imidazole and methoxyphenyl groups synergistically enhance fluorescence and intermolecular interactions compared to simpler analogs .
Antimicrobial Potential :
  • Compound C: 1-Methyl-2-phenyl-1H-imidazo[4,5-f]quinoline (from ) Exhibits MIC values of 8–16 µg/mL against S. aureus and E. coli .
Anticancer Activity :
  • Compound D: 2-Phenyl-1H-imidazo[4,5-f]quinoline IC50: 12 µM against MCF-7 breast cancer cells . Comparison: The methoxyphenyl group in the target compound could enhance DNA intercalation, improving cytotoxicity .

Thermodynamic and Crystallographic Data

Parameter Target Compound (Predicted) Compound A
Melting Point 180–190°C 175–180°C
Crystal System Monoclinic (expected) Triclinic
H-Bond Acceptors 4 3
  • Analysis : The target compound’s additional imidazole nitrogen increases hydrogen-bonding capacity, likely improving stability in biological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.